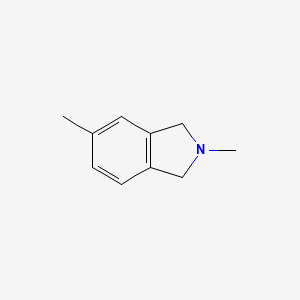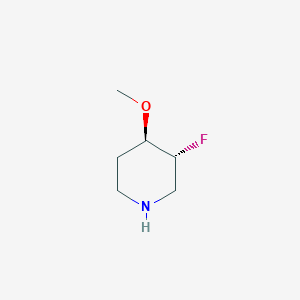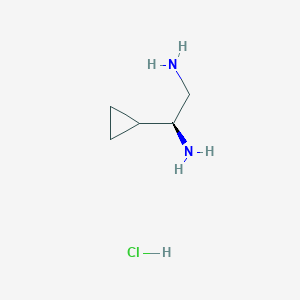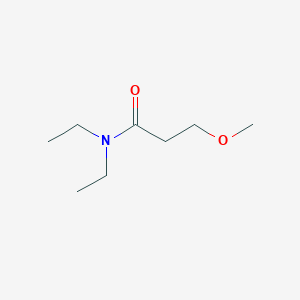
2,5-Dimethylisoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylisoindoline is a heterocyclic organic compound that belongs to the isoindoline family Isoindolines are known for their significant biological and chemical properties, making them valuable in various fields of research and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylisoindoline typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 2,5-dimethylbenzylamine with phthalic anhydride, followed by reduction. This process can be carried out under solventless conditions, making it environmentally friendly .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethylisoindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can yield different substituted isoindolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include various substituted isoindolines and isoindoline-1,3-dione derivatives, which have significant biological and chemical properties .
Applications De Recherche Scientifique
2,5-Dimethylisoindoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,5-Dimethylisoindoline involves its interaction with specific molecular targets. For instance, it can modulate the activity of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Isoindoline: The parent compound, lacking the methyl groups at the 2 and 5 positions.
Isoindoline-1,3-dione: An oxidized derivative with significant biological activity.
Substituted Isoindolines: Various derivatives with different substituents at the nitrogen or carbon atoms
Uniqueness: This structural modification can lead to different chemical and biological properties compared to its unsubstituted counterparts .
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2,5-dimethyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C10H13N/c1-8-3-4-9-6-11(2)7-10(9)5-8/h3-5H,6-7H2,1-2H3 |
Clé InChI |
AKXUOORNXYEOBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CN(C2)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)
![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)
![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)






![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)
![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)


